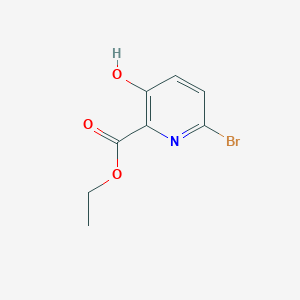

Ethyl 6-bromo-3-hydroxypicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

ethyl 6-bromo-3-hydroxypyridine-2-carboxylate |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)7-5(11)3-4-6(9)10-7/h3-4,11H,2H2,1H3 |

InChI Key |

RGMFZUIPTUSQJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 6 Bromo 3 Hydroxypicolinate

Retrosynthetic Analysis of the Ethyl 6-bromo-3-hydroxypicolinate Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.commdpi.com For this compound, the primary disconnections involve the carbon-halogen and carbon-oxygen bonds of the functional groups attached to the pyridine (B92270) ring, as well as the ester linkage.

A logical retrosynthetic strategy for this compound would involve the following key disconnections:

Ester disconnection: The ethyl ester can be disconnected to reveal 6-bromo-3-hydroxypicolinic acid and ethanol (B145695). This is a standard esterification disconnection.

C-Br bond disconnection: The bromo group at the 6-position can be disconnected, leading back to ethyl 3-hydroxypicolinate. This suggests a late-stage bromination of the picolinate (B1231196) ring.

C-O bond disconnection (hydroxyl group): Disconnecting the hydroxyl group is less straightforward and often involves more complex transformations from a precursor with a different functional group at that position.

Based on these primary disconnections, a plausible retrosynthetic pathway is proposed:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that a practical forward synthesis could start from a pre-functionalized pyridine ring or involve the construction of the substituted pyridine ring from acyclic precursors, followed by functional group manipulations such as bromination and esterification.

Direct Synthesis Routes to this compound

Direct synthesis routes aim to introduce the required functionalities onto a readily available starting material in a minimal number of steps. A primary approach for the synthesis of this compound involves the direct bromination and subsequent esterification of a suitable hydroxypicolinic acid precursor.

One documented approach involves the bromination of 3-hydroxypicolinic acid. The hydroxyl group at the 3-position is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of the pyridine ring, this corresponds to the 2, 4, and 6 positions. The inherent reactivity of these positions can be exploited for selective bromination.

A plausible direct synthesis can be outlined as follows:

Bromination of 3-Hydroxypicolinic Acid: Treatment of 3-hydroxypicolinic acid with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent can introduce the bromine atom at the 6-position. The reaction conditions, including solvent and temperature, would need to be carefully controlled to favor mono-bromination at the desired position.

Esterification: The resulting 6-bromo-3-hydroxypicolinic acid can then be subjected to Fischer esterification. masterorganicchemistry.com This typically involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to drive the equilibrium towards the formation of the ethyl ester.

Table 1: Key Reactions in a Direct Synthesis Approach

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Electrophilic Bromination | 3-Hydroxypicolinic acid, NBS or Br₂, suitable solvent | 6-Bromo-3-hydroxypicolinic acid |

| 2 | Fischer Esterification | 6-Bromo-3-hydroxypicolinic acid, Ethanol (excess), H₂SO₄ (catalyst), Heat | This compound |

Multi-step Convergent and Divergent Synthetic Approaches

For more complex molecules or when direct routes are not feasible, multi-step synthetic strategies are employed. These can be categorized as convergent or divergent.

Convergent Synthesis: A convergent approach involves the independent synthesis of different fragments of the target molecule, which are then combined in the later stages. For this compound, a convergent strategy is less common due to the relatively simple structure. However, one could envision the synthesis of a pre-brominated fragment and a fragment containing the ester and hydroxyl functionalities, followed by their coupling, although this would likely be a less efficient approach than a linear sequence.

Divergent Synthesis: A divergent synthesis starts from a common intermediate that is then elaborated into a variety of related structures. In the context of this compound, a divergent approach could start from a key intermediate like ethyl 3-hydroxypicolinate. This intermediate could then be subjected to various reactions to introduce different functional groups at the 6-position, with bromination being one of the pathways leading to the target molecule. This approach is valuable for creating a library of related compounds for structure-activity relationship studies.

Scheme 2: Example of a Divergent Approach from Ethyl 3-hydroxypicolinate

Precursor Compounds and Starting Materials in the Synthesis of this compound

The choice of starting materials and precursors is critical for the successful synthesis of this compound.

Utility of Precursors in Achieving Structural Integrity

The structural integrity of the final product is highly dependent on the stability and reactivity of the precursor compounds. Key precursors include:

3-Hydroxypicolinic acid: This is a fundamental starting material. The presence of both a hydroxyl and a carboxylic acid group on the pyridine ring influences its reactivity. The hydroxyl group activates the ring towards electrophilic substitution, while the carboxylic acid is a deactivating group.

Ethyl 3-hydroxypicolinate: Esterification of 3-hydroxypicolinic acid at an early stage can protect the carboxylic acid functionality from unwanted side reactions during subsequent steps like bromination.

6-Bromo-3-hydroxypicolinic acid: This intermediate is crucial in the final esterification step. Its isolation and purification are important for obtaining a high-purity final product.

The stability of these precursors under the reaction conditions for bromination and esterification is paramount to avoid degradation and the formation of byproducts.

Role of Specialized Acylation Reagents in Picolinate Ester Formation

While Fischer esterification is a common method, specialized acylation reagents can be employed to form the picolinate ester, particularly when the reaction conditions of Fischer esterification are not suitable for the substrate. masterorganicchemistry.com The formation of esters from carboxylic acids can be facilitated by activating the carboxylic acid group. nih.govnih.gov

Common activating agents include:

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid to a more reactive acyl chloride. The acyl chloride can then react with ethanol to form the ethyl ester under milder conditions than Fischer esterification.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, allowing for its reaction with an alcohol. These are often used in peptide synthesis but can be applied to other esterifications. nih.gov

Table 2: Comparison of Esterification Methods

| Method | Reagents | Advantages | Disadvantages |

| Fischer Esterification | Excess Ethanol, Acid Catalyst (e.g., H₂SO₄) | Simple, inexpensive reagents | Requires high temperatures and long reaction times; reversible |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Ethanol | Milder conditions, irreversible | Acyl chlorides can be moisture-sensitive |

| Carbodiimide Coupling | DCC or EDC, Ethanol | Mild conditions, high yields | Byproducts can be difficult to remove |

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound.

For the bromination step:

Choice of Brominating Agent: The reactivity and selectivity of the bromination can be tuned by the choice of the brominating agent. N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).

Solvent: The polarity of the solvent can influence the rate and selectivity of the reaction. Solvents such as acetic acid, dichloromethane, or carbon tetrachloride are commonly used for bromination.

Temperature: Controlling the temperature is essential to prevent over-bromination and other side reactions. Reactions are often carried out at or below room temperature.

For the esterification step:

Catalyst Loading: The amount of acid catalyst in Fischer esterification needs to be optimized. Too little catalyst will result in a slow reaction, while too much can lead to side reactions or decomposition.

Removal of Water: Since Fischer esterification is an equilibrium process, removing the water formed during the reaction will drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Reaction Time and Temperature: These parameters need to be balanced to ensure the reaction goes to completion without causing degradation of the starting material or product.

By systematically varying these parameters, a robust and efficient synthesis of this compound can be developed.

Chemical Reactivity and Transformation of Ethyl 6 Bromo 3 Hydroxypicolinate

Reactivity of the Bromo-Substituent in Ethyl 6-bromo-3-hydroxypicolinate

The carbon-bromine bond at the 6-position of the pyridine (B92270) ring is a key site for functionalization. Its reactivity is influenced by the electron-deficient nature of the pyridine ring and the presence of other substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on this compound serves as an excellent handle for such transformations. medchemexpress.com The Suzuki-Miyaura coupling, in particular, is a widely employed method for creating biaryl structures or introducing alkyl or vinyl groups.

The general mechanism for the Suzuki coupling involves a three-step catalytic cycle. libretexts.org

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the this compound, forming a palladium(II) intermediate.

Transmetalation: In the presence of a base, an organoboron reagent (such as a boronic acid or a boronic ester) transfers its organic group to the palladium(II) complex, displacing the bromide. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

The reaction is highly versatile and tolerates a wide variety of functional groups. youtube.com For this compound, this allows for the selective transformation at the C-Br bond while leaving the hydroxyl and ester groups intact.

| Reactant 1 | Reactant 2 (Organoboron) | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Ethyl 6-aryl-3-hydroxypicolinate |

| This compound | Vinylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Ethyl 6-vinyl-3-hydroxypicolinate |

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing effects of the bromo and ethyl carboxylate groups, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). In this pathway, a strong nucleophile attacks the carbon atom bearing the bromide, leading to its displacement.

The reaction typically proceeds via an addition-elimination mechanism.

Addition: A nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the carbon at the 6-position, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

Elimination: The aromaticity is restored by the elimination of the bromide leaving group, yielding the substituted product.

The rate of this reaction is generally dependent on the strength of the nucleophile and the ability of the ring to stabilize the negative charge of the Meisenheimer complex. The presence of the ring nitrogen and the ester group aids in this stabilization. In some cases, particularly with extremely strong bases like sodium amide (NaNH₂), an elimination-addition mechanism involving a "pyridyne" intermediate may occur, potentially leading to a mixture of regioisomers.

Beyond palladium, other transition metals can mediate the transformation of the C-Br bond. Copper-catalyzed or co-catalyzed reactions, for instance, offer alternative pathways for forming C-C, C-N, and C-O bonds. These reactions can sometimes provide different selectivity or be more cost-effective than their palladium counterparts. For example, Ullmann-type couplings using a copper catalyst can be employed to couple the bromo-picolinate with alcohols, amines, or thiols.

Transformations Involving the Hydroxyl Group

The hydroxyl group at the 3-position is nucleophilic and weakly acidic, resembling a phenol. This functionality allows for a different set of transformations, primarily involving reactions at the oxygen atom and its participation in metal chelation.

The hydroxyl group of this compound can be readily modified through alkylation or acylation reactions. These transformations are useful for protecting the hydroxyl group or for synthesizing derivatives with altered electronic and steric properties.

Alkylation: O-alkylation can be achieved by treating the compound with an alkylating agent, such as an alkyl halide or a sulfate, in the presence of a base. The base (e.g., sodium hydride or potassium carbonate) deprotonates the hydroxyl group to form a more nucleophilic phenoxide, which then attacks the alkylating agent in a Williamson ether synthesis-type reaction. Specific N-alkylation of hydroxypyridines can also be achieved under certain catalyst- and base-free conditions. acs.org

Acylation: O-acylation is typically performed using an acylating agent like an acyl chloride or an acid anhydride. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. This reaction converts the hydroxyl group into an ester.

| Reaction Type | Reagent | Base | Product |

|---|---|---|---|

| Alkylation (O-alkylation) | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Ethyl 6-bromo-3-methoxypicolinate |

| Acylation (O-acylation) | Acetyl Chloride (CH₃COCl) | Pyridine | Ethyl 3-acetoxy-6-bromopicolinate |

The arrangement of the 3-hydroxyl group and the pyridine ring nitrogen creates an effective bidentate chelation site for metal ions. This structural motif is common in coordination chemistry. nih.gov The parent compound, 3-hydroxypicolinic acid, is known to coordinate with metal ions like copper, palladium, and platinum to form stable complexes. medchemexpress.comresearchgate.netresearchgate.net

In this compound, the hydroxyl oxygen and the pyridine nitrogen can act as a two-point donor system to bind to a metal center, forming a stable five-membered chelate ring. While the ester group is generally a weaker coordinator than the carboxylate of the parent acid, the fundamental chelating ability of the 3-hydroxypyridine (B118123) scaffold remains. This property is significant in the design of metal-based catalysts, sensors, or materials where the picolinate (B1231196) derivative can serve as a tunable ligand. The nature of the metal-ligand interaction can be influenced by the pH and the specific metal ion involved. medchemexpress.com

Reactions at the Ester Functionality

The ethyl ester group in this compound is susceptible to a variety of nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Pathways

The ester can be hydrolyzed to the corresponding carboxylic acid, 6-bromo-3-hydroxypicolinic acid, under either acidic or basic conditions. Basic hydrolysis, typically employing a hydroxide (B78521) source such as sodium hydroxide in an aqueous or alcoholic solvent, proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. Acid-catalyzed hydrolysis, on the other hand, involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon towards attack by water.

Transesterification allows for the conversion of the ethyl ester to other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This equilibrium-driven reaction often requires the use of the desired alcohol as the solvent to shift the equilibrium towards the product. masterorganicchemistry.com

Table 1: Representative Conditions for Ester Hydrolysis and Transesterification

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 1. NaOH, H₂O/EtOH, reflux2. H₃O⁺ | 6-bromo-3-hydroxypicolinic acid |

| Transesterification | CH₃OH, cat. H₂SO₄, reflux | Mthis compound |

Amidation and Reduction Reactions of the Ester

The ester functionality can be converted to an amide by reaction with a primary or secondary amine. This transformation, known as amidation, is typically carried out by heating the ester with the desired amine, sometimes with the addition of a catalyst.

Reduction of the ester group can lead to either the corresponding primary alcohol, (6-bromo-3-hydroxypyridin-2-yl)methanol, or the aldehyde, 6-bromo-3-hydroxy-picolinaldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester to the primary alcohol. The selective reduction to the aldehyde is more challenging and often requires the use of specialized reagents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H). A highly selective method for the interconversion of esters to aldehydes, imines, enamines, or amines can be achieved through an amine-intercepted ZrH-catalyzed reduction. mdpi.com

Table 2: Representative Conditions for Ester Amidation and Reduction

| Transformation | Reagents and Conditions | Product |

| Amidation | NH₃, heat | 6-bromo-3-hydroxypicolinamide |

| Reduction to Alcohol | LiAlH₄, THF, 0 °C to rt | (6-bromo-3-hydroxypyridin-2-yl)methanol |

| Reduction to Aldehyde | DIBAL-H, CH₂Cl₂, -78 °C | 6-bromo-3-hydroxypicolinaldehyde |

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System of this compound

The pyridine ring of this compound possesses a distinct reactivity pattern towards electrophilic and nucleophilic reagents due to the electronic effects of its substituents.

The pyridine ring is generally considered electron-deficient and thus deactivated towards electrophilic aromatic substitution. The presence of the electron-withdrawing bromo and ethyl carboxylate groups further deactivates the ring. However, the hydroxyl group at the 3-position is an activating, ortho-, para-directing group. Therefore, electrophilic substitution, if forced, would be expected to occur at the positions ortho and para to the hydroxyl group, which are the 2, 4 and 6 positions. Given that the 2 and 6 positions are already substituted, electrophilic attack is most likely to occur at the 4-position. Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration of 3-hydroxypyridine can be achieved using potassium nitrate (B79036) in concentrated sulfuric acid. google.com

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 6-position is a good leaving group and its position is activated towards nucleophilic attack. This allows for the displacement of the bromide by various nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids and the Buchwald-Hartwig amination with amines, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the 6-position. beilstein-journals.orgwikipedia.orgorganic-chemistry.orgnih.gov

Table 3: Representative Electrophilic and Nucleophilic Ring Reactions

| Reaction Type | Reagents and Conditions | Product |

| Nitration | KNO₃, H₂SO₄ | Ethyl 6-bromo-3-hydroxy-4-nitropicolinate |

| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux | Ethyl 3-hydroxy-6-phenylpicolinate |

| Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, reflux | Ethyl 3-hydroxy-6-(morpholin-4-yl)picolinate |

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity: In electrophilic aromatic substitution, the directing effects of the substituents determine the position of the incoming electrophile. The hydroxyl group at C3 strongly directs ortho and para. With the ortho positions (C2 and C4) being sterically hindered or already substituted, electrophilic attack is most likely at the C4 position. In nucleophilic aromatic substitution, the reaction is highly regioselective for the displacement of the bromine atom at the C6 position, which is activated by the ring nitrogen and is a good leaving group.

Stereoselectivity: Since this compound is a prochiral molecule, reactions that introduce a new chiral center can potentially lead to a mixture of enantiomers or diastereomers. The stereochemical outcome of such reactions is highly dependent on the reaction mechanism and the presence of any chiral reagents or catalysts. wikipedia.orgnumberanalytics.com For instance, in reactions involving a chiral auxiliary or a chiral catalyst, it is possible to achieve high enantioselectivity, leading to the preferential formation of one enantiomer over the other. masterorganicchemistry.com However, in the absence of any chiral influence, a racemic mixture of products would be expected.

Derivatization Strategies and Analog Synthesis from Ethyl 6 Bromo 3 Hydroxypicolinate

Synthesis of Alkyl Ester Analogues (e.g., Methyl 6-bromo-3-hydroxypicolinate)

The ethyl ester of the title compound can be readily converted to other alkyl esters through transesterification. This reaction is typically performed by treating the ethyl ester with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst. For the synthesis of Mthis compound, this would involve heating the parent compound in excess methanol (B129727) with a catalyst. This straightforward modification allows for the fine-tuning of solubility and other physicochemical properties of the resulting molecule. Mthis compound is a known compound used in chemical synthesis. sigmaaldrich.com

Table 1: Alkyl Ester Analogue

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|

Positional Isomer Synthesis (e.g., Ethyl 5-bromo-3-hydroxypicolinate, Methyl 6-bromo-5-hydroxypicolinate)

The synthesis of positional isomers, where the bromo and hydroxyl groups are located at different positions on the pyridine (B92270) ring, requires distinct synthetic routes, often starting from different precursors.

Methyl 6-bromo-5-hydroxypicolinate: This isomer is a valuable building block for creating complex molecules through reactions like Suzuki and Heck couplings, as well as nucleophilic substitutions. a2bchem.com Its functional groups allow for easy modification to tailor the properties of target molecules in pharmaceutical and agrochemical research. a2bchem.com

Methyl 5-bromo-6-hydroxynicotinate: The synthesis of this isomer has been described starting from Methyl 6-hydroxynicotinate, which is treated with bromine in acetic acid. chemicalbook.com This process highlights a common strategy for introducing a bromine atom onto a pre-existing hydroxypyridine scaffold.

Table 2: Representative Positional Isomers

| Compound Name | CAS Number | Molecular Formula | Synthetic Utility |

|---|---|---|---|

| Methyl 6-bromo-5-hydroxypicolinate | 170235-19-5 | C₇H₆BrNO₃ | Intermediate for pharmaceuticals and agrochemicals via cross-coupling reactions. a2bchem.com |

Substitution Pattern Variation on the Pyridine Ring

The bromine atom at the C-6 position of this compound is a key handle for introducing a wide variety of substituents through cross-coupling reactions. This allows for extensive variation of the substitution pattern on the pyridine ring. Palladium-catalyzed reactions are particularly powerful in this context:

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.

Heck Reaction: Reaction with alkenes appends vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines introduces nitrogen-based substituents.

Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted pyridines.

Furthermore, the hydroxyl group at the C-3 position can be modified through etherification or converted to a triflate, which can then participate in its own set of cross-coupling reactions, further expanding the diversity of accessible derivatives.

Construction of Fused Heterocyclic Systems Utilizing this compound as a Synthon (e.g., Naphthyridine Derivatives)

The functional groups on this compound make it an excellent precursor for constructing fused heterocyclic systems like naphthyridines, which are important scaffolds in medicinal chemistry. nih.gov Synthetic strategies can be designed to build additional rings onto the pyridine core.

For instance, the synthesis of benzo[b] Current time information in Bangalore, IN.researchgate.netnaphthyridines often relies on ring-closing methods such as the Pfitzinger reaction. mdpi.com A potential pathway using the title compound could involve an initial cross-coupling reaction at the bromine position to introduce a suitably functionalized substituent. Subsequent manipulation of the ester and hydroxyl groups could then facilitate an intramolecular cyclization to form the fused naphthyridine ring system. The development of three-component reactions catalyzed by acids also presents a modern approach to constructing fused N-heterocyclic rings. rsc.org

Development of Complex Polycyclic Architectures from this compound

Beyond bicyclic systems like naphthyridines, this compound can be a starting point for more complex polycyclic architectures. A sequential synthesis approach can be envisioned where each functional group is addressed in a specific order.

Initial Core Expansion: The bromo group can be used for a palladium-catalyzed cross-coupling reaction to attach a larger, functionalized aromatic or heterocyclic ring.

Second Ring Formation: The ester group can be reduced to an alcohol or converted to an aldehyde. This new functionality, along with the existing hydroxyl group, can participate in a condensation reaction with a suitable partner to form a second fused ring.

Further Elaboration: The newly introduced functionalities on the appended rings can be used for further synthetic transformations, leading to highly complex, multi-ring systems.

This step-wise approach, leveraging the diverse reactivity of the initial synthon, allows for the rational design and construction of sophisticated molecular frameworks for various applications in materials science and drug discovery.

Applications of Ethyl 6 Bromo 3 Hydroxypicolinate As a Chemical Building Block

Utility in Heterocyclic Chemistry as a Versatile Intermediate

The structure of ethyl 6-bromo-3-hydroxypicolinate, featuring multiple reactive sites, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The bromine atom is susceptible to substitution or participation in cross-coupling reactions, the hydroxyl group can be alkylated, acylated, or used as a directing group, and the ester can be hydrolyzed, reduced, or aminated.

This versatility is demonstrated in its use for creating complex scaffolds such as imidazo[1,2-a]pyridines. For instance, research has shown its application in the synthesis of ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate. This transformation capitalizes on the reactivity of the pyridine (B92270) nitrogen and the adjacent bromine atom to construct the fused imidazole (B134444) ring, showcasing the compound's role as a key intermediate in building medicinally relevant heterocyclic cores.

Role in the Synthesis of Ligands for Coordination Chemistry

The picolinate (B1231196) structure, characterized by a nitrogen atom at the 2-position relative to a carbonyl group, is a well-known chelating motif in coordination chemistry. nih.govichem.md The additional hydroxyl group on the this compound scaffold provides another potential coordination site, allowing for the formation of bidentate or even tridentate ligands that can bind to various metal centers. nih.gov While the functional groups present in the molecule are suitable for creating such ligands, specific, documented examples of its direct application in the synthesis of coordination complexes are not prominent in surveyed scientific literature.

Application in the Construction of PROTAC (Proteolysis-Targeting Chimeras) Molecules

Proteolysis-Targeting Chimeras (PROTACs) are complex molecules designed to recruit specific proteins for degradation. They are typically constructed from three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Small heterocyclic molecules are frequently used as building blocks for these components. Although the substituted pyridine core of this compound makes it a theoretical candidate for incorporation into PROTAC linkers or ligand scaffolds, its specific use in the construction of PROTACs has not been detailed in the available research.

Integration into Multi-component Reactions (e.g., Ugi Reaction)

Multi-component reactions (MCRs), such as the Ugi reaction, are powerful tools for rapidly generating molecular complexity from simple starting materials. organic-chemistry.org The Ugi four-component reaction classically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org

The ethyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 6-bromo-3-hydroxypicolinic acid. This resulting molecule would be a suitable carboxylic acid component for the Ugi reaction. However, despite its potential suitability, the direct integration of this compound or its derivatives into Ugi or other multi-component reactions is not a widely documented application in the scientific literature.

Contribution to the Synthesis of Diverse Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of molecules against biological targets. The utility of a building block in generating such libraries depends on its ability to be easily and variably modified to produce a wide range of analogues.

This compound is well-suited for this purpose. Its multiple, orthogonally reactive functional groups (bromo, hydroxyl, ester) allow for the systematic introduction of diversity at different points of the molecule. For example, the bromine atom can be subjected to a variety of palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce different substituents at the 6-position. Concurrently, the hydroxyl and ester groups can be modified to further expand the chemical space. This capacity makes it a valuable starting point for generating focused libraries of substituted pyridines for screening and lead optimization campaigns. The Ugi reaction, for which the corresponding carboxylic acid is a potential substrate, is particularly noted for its importance in generating compound libraries for screening purposes. organic-chemistry.org

Strategic Importance in Pharmaceutical Research for Synthetic Intermediates

In pharmaceutical research and development, the availability of versatile synthetic intermediates is crucial for the efficient construction of active pharmaceutical ingredients (APIs). This compound serves as a key heterocyclic building block for this purpose. bldpharm.com Its strategic importance is highlighted by its use in the synthesis of novel therapeutic agents.

A significant example is its role as a precursor in the development of a narrow-spectrum inhibitor of the FtsZ protein in Streptococcus pneumoniae. Researchers successfully used this intermediate to synthesize a series of imidazo[1,2-a]pyridine-3-carboxylate compounds, identifying a hit compound with potent and specific antibacterial action against this pathogenic bacterium. This application underscores the compound's value as a foundational element in the discovery of new medicines.

Mechanistic Investigations and Computational Studies of Ethyl 6 Bromo 3 Hydroxypicolinate Reactivity

Elucidation of Reaction Mechanisms for Key Transformations

The reactivity of Ethyl 6-bromo-3-hydroxypicolinate is governed by the interplay of its functional groups: the pyridine (B92270) ring, the bromo substituent, the hydroxyl group, and the ethyl ester. Mechanistic studies on related brominated pyridines and picolinates provide insights into the potential transformations of this compound.

Key transformations for this compound can be anticipated at several sites:

Substitution of the Bromo Group: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, as well as transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The mechanism of these reactions typically involves oxidative addition of the C-Br bond to a low-valent metal catalyst, followed by transmetalation (for Suzuki) or migratory insertion and reductive elimination.

Reactions at the Hydroxyl Group: The hydroxyl group at the 3-position can undergo O-alkylation, O-acylation, or act as a directing group in electrophilic aromatic substitution. Its acidity can be exploited in base-mediated reactions.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or other esters.

Reactions on the Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized. The electronic nature of the substituents will influence the regioselectivity of further reactions on the ring.

Mechanistic studies on the base-mediated deuteration of pyridyl phosphonium (B103445) and ammonium (B1175870) salts have shed light on the reactivity of the pyridine ring itself. These studies have shown that deprotonation can occur at various positions on the ring, leading to the formation of pyridyl anions. The stability of these anions, influenced by the substituents present, dictates the outcome of the reaction. chemrxiv.orgnih.gov For this compound, the electron-withdrawing nature of the ester and the bromo group, combined with the directing effect of the hydroxyl group, would influence the site of deprotonation and subsequent reactions.

Furthermore, investigations into the electrocatalytic cleavage of carbon-bromine bonds in polybrominated phenols suggest that the C-Br bond in this compound could be cleaved under reductive conditions. umn.edu Such a reaction would likely proceed through the formation of a radical anion intermediate.

Kinetic and Thermodynamic Analyses of this compound Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively available in the public domain, studies on related systems provide a framework for understanding these aspects.

For instance, in transition-metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the metal center. The kinetics of this step would be influenced by the nature of the catalyst, the solvent, and the electronic properties of the C-Br bond in the picolinate (B1231196). The presence of the hydroxyl and ester groups could also influence the reaction rate through electronic effects or by coordinating to the metal catalyst.

Thermodynamic considerations, such as the relative stability of reactants, intermediates, and products, govern the position of equilibrium. Computational studies on the stability of pyridyl anions formed during base-mediated reactions have shown that the position of substituents significantly affects their thermodynamic stability, which in turn influences the observed product distribution. nih.gov

A general approach to understanding the thermodynamics of a reaction involving this compound would involve calculating the change in Gibbs free energy (ΔG). This can be estimated using computational methods as described in the following section.

Computational Chemistry Approaches to Understand Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like this compound.

DFT studies on substituted picoline-diazido-Pt(IV) compounds have demonstrated the utility of this approach in understanding geometric structures, electrostatic potential (ESP) distributions, and frontier molecular orbitals (HOMO-LUMO). nih.gov Similar calculations for this compound would provide valuable information:

Optimized Geometry and Bond Lengths: Calculation of the molecule's lowest energy conformation and the lengths of key bonds, such as the C-Br bond, can provide insights into their reactivity.

Electrostatic Potential (ESP) Map: The ESP map would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The region around the pyridine nitrogen and the hydroxyl oxygen are expected to be electron-rich, while the carbon attached to the bromine and the carbonyl carbon of the ester are likely to be electron-poor.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap can indicate the molecule's kinetic stability. A smaller gap suggests higher reactivity. The locations of the HOMO and LUMO can predict the sites for oxidation and reduction, respectively.

Mulliken and Natural Atomic Charges: These calculations provide the charge distribution on each atom, offering a quantitative measure of the polarity of different bonds within the molecule.

The table below presents hypothetical results from a DFT study on a related picoline compound, illustrating the type of data that can be generated to understand reactivity.

| Computational Parameter | Compound 2 (ortho-substituted picoline) | Compound 3 (meta-substituted picoline) | Compound 4 (para-substituted picoline) |

| Minimum ESP (kcal/mol) | -36.04 | -38.37 | -38.55 |

| Pt1-N7 Bond Length (Å) | 2.025 | - | - |

| Pt1-N8 Bond Length (Å) | 2.016 | - | - |

| Data adapted from a DFT study on picoline-diazido-Pt(IV) compounds. nih.gov |

These computational approaches can also be used to model reaction pathways, calculate activation energies, and determine the thermodynamics of reactions, providing a deep, atomistic-level understanding of the mechanistic details.

Spectroscopic Studies for Reaction Monitoring and Product Characterization

Spectroscopic techniques are indispensable for the characterization of this compound and for monitoring the progress of its reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methylene (B1212753) and methyl protons of the ethyl group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

13C NMR: The carbon NMR spectrum would provide signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbon atoms of the pyridine ring, one of which is directly bonded to the bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the various functional groups. These would include:

O-H stretching vibration for the hydroxyl group (typically a broad band around 3200-3600 cm-1).

C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm-1).

C-O stretching vibrations for the ester and the hydroxyl group.

C-Br stretching vibration at lower frequencies.

Aromatic C=C and C=N stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help confirm the structure. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes (79Br and 81Br).

The following table provides an example of spectroscopic data for a related brominated hydroxypyridine derivative, which can be used as a reference for interpreting the spectra of this compound.

| Spectroscopic Data | 3-Bromo-6-hydroxy-2-methylpyridine |

| 1H NMR | Spectrum available, shows characteristic peaks for methyl and pyridine ring protons. chemicalbook.com |

| IR | Provides bands for O-H, C=C, and C-Br stretching. |

| MS | Shows molecular ion peak corresponding to the formula C6H6BrNO. |

| Data inferred from available information on related compounds. chemicalbook.com |

In a reaction setting, these spectroscopic techniques are invaluable for reaction monitoring. For instance, in a Suzuki coupling reaction where the bromine atom is replaced, the disappearance of the C-Br signal in the IR spectrum and the appearance of new aromatic proton signals in the 1H NMR spectrum would indicate the progress of the reaction.

Future Directions and Emerging Research Avenues for Ethyl 6 Bromo 3 Hydroxypicolinate

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is increasingly geared towards sustainability, efficiency, and atom economy. For a molecule like Ethyl 6-bromo-3-hydroxypicolinate, future research will likely focus on developing greener and more efficient synthetic routes.

Current synthetic approaches often rely on multi-step processes that may involve harsh reagents and generate significant waste. organic-chemistry.org Future methodologies could explore:

Catalytic C-H Activation: Direct and selective functionalization of the pyridine (B92270) ring through C-H activation would represent a significant leap forward. This would minimize the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Novel Heterogeneous Catalysts: The use of recyclable, solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could enhance the sustainability of the synthesis. For instance, UiO-66(Zr)-based catalysts have shown promise in the synthesis of picolinates and could be adapted for this specific target. nih.gov

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis could offer high selectivity under mild reaction conditions, reducing energy consumption and by-product formation.

One-Pot Reactions: Designing cascade or domino reactions where multiple bonds are formed in a single operation would significantly improve efficiency and reduce waste. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-H Activation | Fewer steps, reduced waste | Development of selective catalysts |

| Heterogeneous Catalysis | Catalyst recyclability, easier purification | Synthesis of robust and active catalysts nih.gov |

| Biocatalysis | High selectivity, mild conditions | Enzyme screening and engineering |

| One-Pot Reactions | Increased efficiency, time-saving | Design of novel reaction cascades organic-chemistry.org |

Exploration of Undiscovered Reactivity Profiles and Chemical Space

The chemical reactivity of this compound is largely dictated by its three key functional groups: the bromine atom, the hydroxyl group, and the ester. While the individual reactivities of these groups are well-understood, their interplay within the pyridine scaffold offers a rich and largely unexplored chemical space.

Future research is poised to uncover novel transformations by leveraging the unique electronic properties of the substituted pyridine ring. The electron-withdrawing nature of the ester and the pyridine nitrogen, combined with the electronic effects of the bromo and hydroxyl substituents, can lead to unique reactivity patterns.

Potential areas for exploration include:

Cross-Coupling Reactions: The bromine atom is a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). A systematic investigation of these reactions with a wide range of coupling partners would vastly expand the library of accessible derivatives.

Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into ethers, esters, or other functional groups, allowing for fine-tuning of the molecule's properties, such as solubility and biological activity.

Reactions at the Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized, and the ring itself can participate in various cycloaddition or ring-transformation reactions. The influence of the existing substituents on these reactions is a key area for investigation.

Photochemical Reactivity: The interaction of the pyridine ring and its substituents with light could lead to interesting photochemical reactions, such as photo-oxygenation. rsc.org

Expansion of Applications in Advanced Materials Science

Pyridine-containing compounds are integral to the development of functional materials due to their coordination properties and electronic characteristics. nih.gov this compound is a promising building block for a new generation of advanced materials.

The combination of a metal-coordinating hydroxypicolinate moiety and a reactive bromine handle makes this molecule particularly attractive for the synthesis of:

Metal-Organic Frameworks (MOFs): The hydroxypicolinate portion can act as a linker to connect metal nodes, while the bromine atom can be post-synthetically modified to introduce additional functionality within the MOF pores.

Conducting Polymers: Polymerization through cross-coupling reactions at the bromine position could yield novel conducting polymers with tailored electronic properties. The hydroxyl group could further influence the polymer's properties through hydrogen bonding.

Functional Dyes and Sensors: The pyridine core is a known chromophore. Modification of the substituents can tune the absorption and emission properties, leading to the development of new dyes for applications such as dye-sensitized solar cells or as chemosensors for specific analytes. nih.gov

Liquid Crystals: The rigid pyridine core, when appropriately functionalized, can be incorporated into liquid crystalline structures.

| Material Class | Potential Role of this compound | Desired Properties |

| Metal-Organic Frameworks | Functionalized linker | Porosity, catalytic activity |

| Conducting Polymers | Monomer unit | Electrical conductivity, processability |

| Functional Dyes | Chromophoric core | Tunable optical properties, sensing capabilities nih.gov |

| Liquid Crystals | Mesogenic core | Thermotropic or lyotropic behavior |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated synthesis platforms is a major trend in modern chemical manufacturing. researchgate.net These technologies offer improved safety, scalability, and reproducibility. The synthesis of functionalized pyridines is well-suited for this transition.

Future research will likely focus on adapting and optimizing the synthesis of this compound and its derivatives for flow chemistry. This could involve:

Development of Flow-Compatible Reactions: Translating key synthetic steps, such as bromination, nitration, or cross-coupling reactions, into continuous flow processes.

In-line Purification and Analysis: Integrating purification techniques (e.g., liquid-liquid extraction, chromatography) and analytical methods (e.g., NMR, IR) directly into the flow setup for real-time monitoring and quality control.

Automated Library Synthesis: Utilizing automated platforms to rapidly generate a diverse library of this compound derivatives for high-throughput screening in drug discovery or materials science. The Bohlmann-Rahtz pyridine synthesis has already been successfully adapted to flow systems, demonstrating the feasibility of such approaches for pyridine derivatives. interchim.fr

The integration of this compound into these advanced platforms will not only accelerate the pace of research but also enable the efficient and on-demand production of this valuable chemical building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.